molecular formula C8H6FN B109304 5-Fluoroindole CAS No. 399-52-0

5-Fluoroindole

Cat. No.: B109304
CAS No.: 399-52-0
M. Wt: 135.14 g/mol
InChI Key: ODFFPRGJZRXNHZ-UHFFFAOYSA-N
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Description

5-Fluoroindole is a fluorinated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity

Mechanism of Action

Target of Action

5-Fluoroindole has been found to target tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell motility, and are involved in several key cellular processes, including mitosis.

Mode of Action

The compound interacts with its target, tubulin, inducing G2/M phase arrest by regulating cyclin B1 expression . This interaction disrupts the normal cell cycle progression, leading to cell death. The compound also produces excess reactive oxygen species (ROS), which can cause further damage to the cancer cells .

Biochemical Pathways

This compound is applied as a fluorine-labeled indole in tryptophan biosynthesis . Tryptophan is an essential amino acid and a precursor for several bioactive compounds, including the neurotransmitter serotonin. The compound’s influence on this pathway can be monitored using 19F NMR .

Pharmacokinetics

It is known that the oral absorption of fluorouracil, a related compound, is incomplete, with a short biological half-life . This leads to an obvious peak-valley phenomenon, requiring frequent administration and potentially causing severe side effects .

Result of Action

The cytotoxicity of this compound against cancer cells is achieved through the induction of cell death by apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of multicellular organisms. By inducing apoptosis, this compound can effectively eliminate cancer cells.

Biochemical Analysis

Biochemical Properties

5-Fluoroindole interacts with various enzymes and proteins. It has been used as a reactant for the preparation of 5-HT6 receptor ligands and tryptophan dioxygenase inhibitors . The nature of these interactions is complex and depends on the specific biochemical reaction in which this compound is involved.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the preparation of potential anticancer immunomodulators, indicating its potential influence on cell signaling pathways and gene expression . It also plays a role in cellular metabolism, as it is involved in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it is involved in the preparation of selective serotonin reuptake inhibitors, suggesting that it may interact with biomolecules and potentially inhibit or activate enzymes . It may also induce changes in gene expression, as indicated by its use in the preparation of potential anticancer immunomodulators .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a murine model of Mycobacterium tuberculosis infection, this compound was shown to reduce the bacterial burden in the lungs at a concentration of 200 μmol/kg after 21 days of infection, with no toxicity observed in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Fluoroindole involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes a reduction and cyclization reaction using iron powder or palladium on carbon to yield this compound . Another method includes the reaction of 5-fluoro-2-indolinone with pinacol borane in the presence of a catalyst, resulting in a high yield of this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and efficient catalysts to ensure high yield and cost-effectiveness. The reaction conditions are optimized to minimize equipment investment and facilitate easy industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroindole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, this compound readily participates in electrophilic substitution reactions.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Fluoroindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Fluoroindole is compared with other fluorinated indoles and similar compounds:

    4-Fluoroindole: Similar to this compound but with the fluorine atom at the 4-position. It has different reactivity and biological activity.

    7-Fluoroindole: The fluorine atom is at the 7-position, resulting in distinct chemical properties and applications.

    5-Iodoindole: Contains an iodine atom instead of fluorine at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

5-fluoro-1H-indole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFPRGJZRXNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10192940
Record name 5-Fluoroindole
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

399-52-0
Record name 5-Fluoroindole
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Record name 5-Fluoroindole
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Record name 5-Fluoroindole
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Record name 5-fluoro-1H-indole
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Record name 5-FLUOROINDOLE
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Synthesis routes and methods

Procedure details

A mixture containing 4-Fluorophenylhydrazine hydrochloride (5.0 g; 30.75 mmol; ALDRICH), 3-methyl-2-butanone (3.7 g; 43 mmol; ALDRICH) and acetic acid (30 ml) was stirred for 30 min. under nitrogen to obtain the clear solution. The mixture was then refluxed at 130° C. The appearance of UV-Vis Abs. Max at 255 nm and the disappearance of the peak at 282 nm confirmed the formation of the indole. At the end of 40 min. the reaction was stopped and the mixture was poured into crushed ice (100 g). The residue was extracted into ethyl acetate (100 ml×2), washed with water (100 ml×2) and ethyl acetate layer was dried over anhydrous sodium sulfate. After filtration, ethyl acetate was removed, and the residue was dried to give 4.15 g of the indole (Yield 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-fluoroindole exert its inhibitory effects?

A1: this compound often acts as an antimetabolite, interfering with the biosynthesis or utilization of tryptophan. For instance, it can inhibit the enzyme anthranilate synthase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition can lead to tryptophan depletion, affecting various cellular processes that depend on this essential amino acid. [, , , , ]

Q2: Can this compound be incorporated into proteins?

A2: Yes, research has shown that certain organisms, under selective pressure, can incorporate this compound-derived tryptophan analogues into their proteomes. This has been achieved in laboratory-evolved strains of Escherichia coli. [, ] The incorporation of these analogues can impact protein folding, membrane integrity, and regulatory networks. []

Q3: Does this compound affect auxin signaling pathways?

A3: Research suggests that this compound-3-acetic acid (5-F-IAA), a derivative of this compound, selectively activates the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway of auxin signaling but does not induce protoplast swelling like other auxins. [, ] This selectivity makes 5-F-IAA a useful tool for dissecting different pathways within the auxin response.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6FN, and its molecular weight is 135.14 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic methods are employed to characterize this compound, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, specifically 19F NMR, is highly valuable for studying this compound and its interactions with other molecules. [, , , , ] * Raman spectroscopy: This technique provides information about molecular vibrations and is used to identify and analyze this compound. [] * Fluorescence spectroscopy: This method is used to investigate the fluorescence properties of this compound and its derivatives, providing insights into their excited state behavior and interactions. [, , , ] * Rotationally resolved electronic spectroscopy: This technique offers high-resolution information about the electronic structure and properties of this compound in the gas phase. [, ]

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: While the provided research articles primarily focus on the biological activity and applications of this compound, specific data on its material compatibility and stability under various conditions are limited. Further research may be needed to explore its behavior in different material contexts.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research articles do not describe catalytic properties associated with this compound. Its primary role revolves around its ability to interact with biological systems, particularly as an antimetabolite and a tool for studying protein interactions.

Q8: Have computational methods been employed to study this compound?

A8: Yes, ab initio calculations have been used to predict the ionization potentials of this compound and related indole derivatives. These calculations provide valuable insights into the electronic properties and reactivity of these compounds. [, ] Additionally, molecular docking studies have been used to investigate the binding modes and interactions of this compound derivatives with target proteins, such as myeloperoxidase. [, ]

Q9: How do structural modifications to this compound influence its biological activity?

A9: * Substitution at the 3-position: Adding an aminoalkyl chain at the 3-position of this compound leads to compounds with inhibitory activity against myeloperoxidase. The length and substitution of this aminoalkyl chain significantly impact the potency. [] * Halogenation: Halogen substitutions on the indole ring, particularly at the 5-position, can influence the cytotoxicity of 3-methylene-2-oxindoles, which are metabolites of indole-3-acetic acids. []

Q10: What information is available regarding the stability and formulation of this compound?

A10: The provided articles primarily focus on the biological activity and mechanism of action of this compound, with limited information on its stability and formulation. Further research may be needed to explore these aspects for pharmaceutical development.

Q11: Are there specific SHE regulations pertaining to this compound?

A11: The provided research articles do not offer specific SHE regulatory information for this compound. As with any chemical, researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal.

Q12: What is known about the PK/PD profile of this compound?

A12: The current research focuses mainly on the in vitro activity and mechanism of action of this compound and its derivatives. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy.

Q13: What in vitro models have been used to study this compound?

A13: Several in vitro models have been used to study this compound, including:

  • Bacterial cultures: Pseudomonas putida and Fusarium oxysporum have been used to study the inhibitory effects of this compound on tryptophan biosynthesis. [, , ] Laboratory-evolved strains of Escherichia coli have been used to investigate the incorporation of this compound-derived tryptophan analogues into proteins. [, ]
  • Plant cell cultures: Carrot and tobacco cell cultures have been utilized to study the effects of this compound and its derivatives on tryptophan metabolism in plants. []
  • Mammalian cell lines: Chinese hamster V79 fibroblast-like cells have been used to assess the cytotoxicity of this compound derivatives. []

Q14: Have any animal models been used to evaluate the efficacy of this compound?

A14: The provided research articles do not mention specific animal models used to evaluate the efficacy of this compound.

Q15: Are there known mechanisms of resistance to this compound?

A15: Yes, research has identified mutations in the tryptophan synthase beta subunit gene (TSB1) in Arabidopsis thaliana that confer resistance to this compound. These mutations can affect tryptophan synthase beta expression and activity, leading to resistance. []

Q16: What toxicological data are available for this compound?

A16: While the research highlights some cytotoxic effects of this compound derivatives in specific cell lines, [] more comprehensive toxicological data are needed to establish its safety profile, potential long-term effects, and any adverse effects.

Q17: What are some of the cross-disciplinary applications of this compound research?

A17: The study of this compound spans multiple scientific disciplines:

  • Biochemistry: this compound serves as a tool to investigate tryptophan biosynthesis and metabolism, as well as the function of enzymes involved in these pathways. [, , , , ]
  • Molecular Biology: Research using this compound has implications for understanding gene regulation, protein synthesis, and the genetic basis of resistance to antimetabolites. [, ]
  • Biophysics: Spectroscopic studies of this compound and its derivatives provide valuable insights into their electronic structure, excited state dynamics, and interactions with proteins. [, , , , , , , , ]
  • Medicinal Chemistry: The development of this compound derivatives as potential therapeutics, such as myeloperoxidase inhibitors, highlights its relevance to drug discovery and design. []
  • Synthetic Biology: The ability to engineer organisms like Escherichia coli to utilize this compound for protein synthesis opens avenues for expanding the genetic code and creating novel biopolymers. [, ]

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